Adhesion Promotion Superiority: HMCTS vs. Hexamethyldisilazane (HMDS) in Photoresist Patterning
A European patent (EP 0278996 A1) explicitly claims that 2,2,4,4,6,6-Hexamethylcyclotrisilazane (HMCTS) is 'far superior' as an adhesion promoter for photoresist materials on inorganic substrates compared to the commonly used hexamethyldisilazane (HMDS) [1]. The patent highlights that the advantages of using HMCTS are particularly pronounced in the production of micromechanical structures where thick silicon dioxide etching masks (several µm) are required [1].
| Evidence Dimension | Adhesion promotion efficacy for photoresist on inorganic substrates |
|---|---|
| Target Compound Data | Qualitatively described as 'far superior' to HMDS; specifically advantageous for thick SiO₂ etch masks of several µm |
| Comparator Or Baseline | Hexamethyldisilazane (HMDS), the previously used industry standard |
| Quantified Difference | No numerical data provided in patent; superiority is asserted qualitatively but with direct comparison to baseline |
| Conditions | Photoresist adhesion on inorganic substrate surfaces; applicable to micromechanical structure fabrication |
Why This Matters
This differentiation matters for procurement decisions in semiconductor lithography processes where robust adhesion is critical for pattern fidelity, especially in thick resist applications where standard HMDS treatment may fail.
- [1] European Patent EP 0278996 A1. (1988). Process for improving the adherence of photoresist materials. View Source
